molecular formula C11H8FNO2 B13203646 7-Fluoro-5-methylisoquinoline-1-carboxylic acid

7-Fluoro-5-methylisoquinoline-1-carboxylic acid

Cat. No.: B13203646
M. Wt: 205.18 g/mol
InChI Key: SRHKAIAYFACDAG-UHFFFAOYSA-N
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Description

7-Fluoro-5-methylisoquinoline-1-carboxylic acid is a fluorinated isoquinoline derivative with the molecular formula C11H8FNO2. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a carboxylic acid group, making it a valuable asset in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methylisoquinoline-1-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring system. One common method involves the reaction of 5-methylisoquinoline with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced isoquinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with substituted functional groups.

Scientific Research Applications

7-Fluoro-5-methylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine and carboxylic acid functional groups. The fluorine atom can enhance the compound’s binding affinity to its target, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoroisoquinoline
  • 5-Methylisoquinoline
  • 7-Fluoro-1-carboxyisoquinoline

Uniqueness

7-Fluoro-5-methylisoquinoline-1-carboxylic acid is unique due to the simultaneous presence of a fluorine atom and a carboxylic acid group on the isoquinoline ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

7-fluoro-5-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(6)2-3-13-10(9)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

SRHKAIAYFACDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CN=C2C(=O)O)F

Origin of Product

United States

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